
1,3-Dioleoyl-2-palmitoylglycerol
概要
説明
1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:
Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.
Glycerol Reaction: Vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.
Final Synthesis: Purified 1,3-diolein is then reacted with palmitic acid to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .
化学反応の分析
Types of Reactions
1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:
Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or peroxides under controlled conditions.
Hydrolysis: Can be catalyzed by acids, bases, or enzymes such as lipases.
Interesterification: Often catalyzed by lipases in the presence of solvents like isooctane
Major Products Formed
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Free fatty acids (oleic and palmitic acids) and glycerol.
Interesterification: Various structured triglycerides depending on the fatty acids used
科学的研究の応用
1,3-Dioleoyl-2-palmitoylglycerol has numerous applications in scientific research:
Infant Nutrition: Used as a human milk fat substitute in infant formulas due to its similarity to human milk fat.
Medical Research: Studied for its protective effects against inflammatory bowel disease by modulating gut microbiota and maintaining intestinal epithelial barrier integrity.
Analytical Chemistry: Used as a standard in mass spectrometry and chromatography for analyzing triglyceride compositions.
作用機序
1,3-Dioleoyl-2-palmitoylglycerol exerts its effects through several mechanisms:
Intestinal Absorption: The palmitic acid at the sn-2 position is better absorbed, forming micelles with bile acids, which enhances energy provision and mineral absorption in infants.
Anti-inflammatory Effects: Reduces inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway and improving intestinal barrier function.
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.
1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.
1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid
Uniqueness
1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .
特性
CAS番号 |
14960-35-1 |
|---|---|
分子式 |
C55H102O6 |
分子量 |
859.4 g/mol |
IUPAC名 |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |
InChIキー |
PPTGNVIVNZLPPS-NBHCHVEOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
melting_point |
18.5-19°C |
物理的記述 |
Liquid |
同義語 |
1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



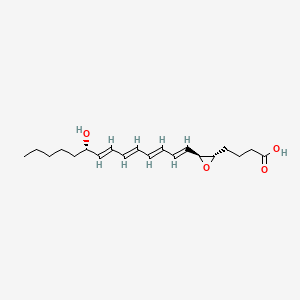
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)
![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)
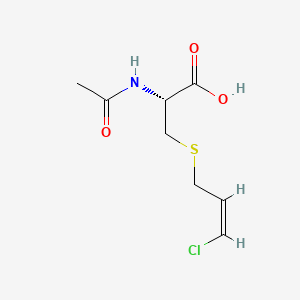
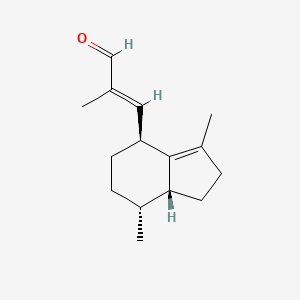
![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)
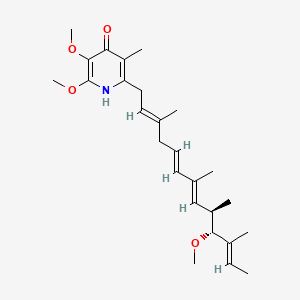
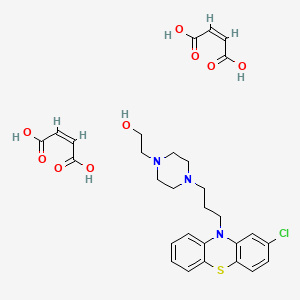
![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)
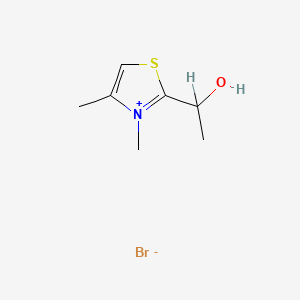

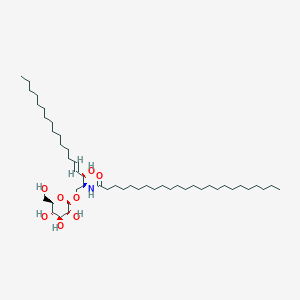
![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)
